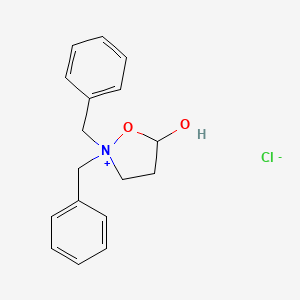

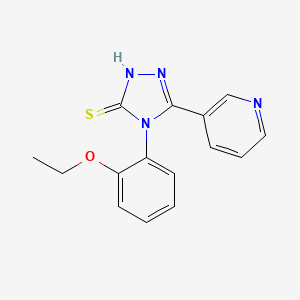

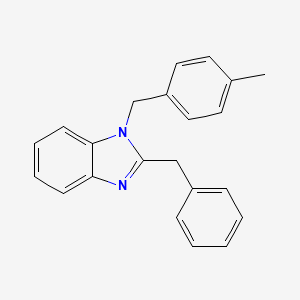

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazolidinones often involves innovative methods to incorporate efficiency and enantioselectivity. For instance, enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one, a structurally related compound, can be synthesized from N-Boc-L-tyrosine through a high-yielding four-step process, highlighting the synthetic accessibility of such compounds (Green et al., 2003).

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their function and reactivity. The crystal structure analysis of (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one, a similar oxazolidinone, reveals detailed insights into the molecular arrangement and potential for photophysical properties, indicating the significance of structural characteristics in determining the compound's applications and reactivity (Kumari et al., 2016).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, demonstrating their synthetic utility. For example, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines to produce 4-hydroxy-2-oxazolidinones underlines the reactivity of oxazolidinone derivatives in forming valuable chemical structures (Chernysheva et al., 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Enantiopure Synthesis: Enantiopure 5-substituted 1,3-oxazolidin-2-ones, structurally similar to 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, are synthesized from α-dibenzylamino esters, employing Lewis acid catalyzed stereoselective addition, demonstrating the compound's relevance in stereoselective synthesis (Teran & Rivero, 2008).

- Crystal Structure Analysis: The structural analysis of similar compounds, like 1,2-disubstituted benzimidazolium chloride, sheds light on the steric hindrances and crystal packing, crucial for understanding the chemical behavior and potential applications in materials science (Khan et al., 2017).

- Fractional Crystallization and Synthesis: The compound's utility in fractional crystallization and synthesis of optically active oxazolidinones and related derivatives is noted, indicating its importance in producing enantiomerically pure substances (Sugiyama et al., 2003).

Catalysis and Reaction Mechanisms

- Aminomethylation Reactions: It's involved in aminomethylation reactions, leading to the formation of specific chloromethyl3-oxohexahydroimidazo[1,5-c]oxazol-6-ium chlorides, underlining its role in complex organic reactions and potential in synthesizing novel organic compounds (Korepin et al., 2015).

- Catalytic Systems for Synthesis: The compound is instrumental in developing catalytic systems, for instance, in the synthesis of oxazolidinones and α-hydroxyl ketones, highlighting its role in enhancing reaction efficiencies and sustainability (Du et al., 2021).

Material Science and Spectroscopy

- Photophysical Properties: Investigation of photophysical properties of structurally similar compounds like (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one, opens avenues in exploring its use in organic light-emitting devices and nonlinear optical materials, reflecting its potential in advanced material applications (Kumari et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dibenzyl-1,2-oxazolidin-2-ium-5-ol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO2.ClH/c19-17-11-12-18(20-17,13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDNFZHVEGJIRI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](OC1O)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)